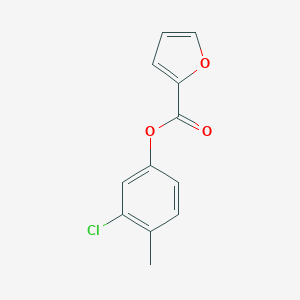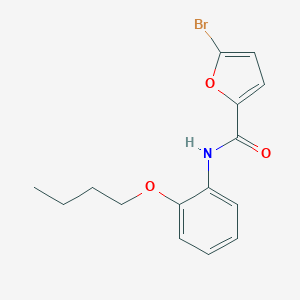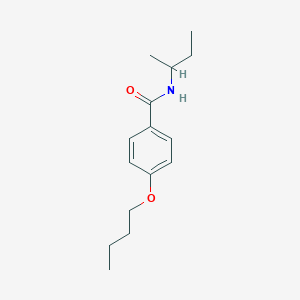![molecular formula C17H17N3O2 B267239 N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide](/img/structure/B267239.png)
N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide, also known as SRI-37330, is a synthetic compound that has been studied for its potential therapeutic effects. It belongs to the class of molecules called isonicotinamides, which have been found to have various biological activities. In
Mechanism of Action
The mechanism of action of N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. One of the main targets of N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide is the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide has been found to inhibit the activity of the NMDA receptor, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide has several advantages for lab experiments, including its high purity and stability, as well as its well-characterized mechanism of action. However, there are also some limitations to its use, such as its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide, including:
1. Further studies on its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases.
2. Investigation of its effects on other signaling pathways and neurotransmitter systems in the brain.
3. Development of more efficient synthesis methods and analogs with improved pharmacological properties.
4. Studies on its potential side effects and toxicity in vivo.
5. Exploration of its effects on other organ systems and its potential applications in other areas of medicine.
In conclusion, N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide is a promising compound with potential therapeutic applications in neurodegenerative diseases. Its mechanism of action and biochemical effects have been well-studied, but there are still many areas for further research and development. With continued investigation, N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide may prove to be a valuable tool in the fight against neurodegenerative diseases and other conditions.
Synthesis Methods
The synthesis of N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide involves the reaction of isonicotinic acid with N-(tert-butoxycarbonyl)pyrrolidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction results in the formation of the intermediate N-(tert-butoxycarbonyl)-3-pyrrolidinylisonicotinamide, which is then deprotected using trifluoroacetic acid (TFA) to yield N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide. This synthesis method has been optimized and improved over the years, resulting in higher yields and purity of the final product.
Scientific Research Applications
N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide has been studied for its potential therapeutic effects in various scientific research applications. One of the most promising areas of research is its use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide has been found to inhibit the aggregation of amyloid beta peptides, which are known to play a role in the pathogenesis of Alzheimer's disease. It has also been shown to protect dopaminergic neurons from oxidative stress, which is a hallmark of Parkinson's disease.
properties
Product Name |
N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide |
|---|---|
Molecular Formula |
C17H17N3O2 |
Molecular Weight |
295.34 g/mol |
IUPAC Name |
N-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H17N3O2/c21-16(13-6-8-18-9-7-13)19-15-5-3-4-14(12-15)17(22)20-10-1-2-11-20/h3-9,12H,1-2,10-11H2,(H,19,21) |
InChI Key |
GJLJCCBPANFBME-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=NC=C3 |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267158.png)
![N-[2-(allyloxy)phenyl]-3-ethoxybenzamide](/img/structure/B267161.png)
![N-[3-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B267162.png)
![N-[2-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B267163.png)



![N-[3-(allyloxy)phenyl]-2-bromobenzamide](/img/structure/B267169.png)





![N-[3-(2-methoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267179.png)